2-(2,6-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide
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Overview
Description
2-(2,6-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is known for its unique chemical structure, which includes a dichlorophenyl group and a triazolopyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide typically involves the reaction of 2,6-dichlorobenzyl chloride with 2-(1H-1,2,4-triazol-3-yl)pyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(2,6-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases or interact with neurotransmitter receptors, thereby influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Trazodone: A triazolopyridine derivative used as an antidepressant.
Triazolopyridine derivatives: A class of compounds with similar structural features and potential therapeutic applications.
Uniqueness
2-(2,6-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide stands out due to its unique combination of a dichlorophenyl group and a triazolopyridine moiety. This structural arrangement imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
Molecular Formula |
C16H14Cl2N4O |
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Molecular Weight |
349.2 g/mol |
IUPAC Name |
2-(2,6-dichlorophenyl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C16H14Cl2N4O/c17-12-4-3-5-13(18)11(12)10-16(23)19-8-7-15-21-20-14-6-1-2-9-22(14)15/h1-6,9H,7-8,10H2,(H,19,23) |
InChI Key |
KQBWORRMIKIWQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NN=C(N2C=C1)CCNC(=O)CC3=C(C=CC=C3Cl)Cl |
Origin of Product |
United States |
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